molecular formula C8H9NO3 B140327 2,4-Dimethoxypyridine-3-carbaldehyde CAS No. 139549-08-9

2,4-Dimethoxypyridine-3-carbaldehyde

Cat. No.: B140327
CAS No.: 139549-08-9
M. Wt: 167.16 g/mol
InChI Key: XKWFXQZQXQXGKH-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Alkaloids and Derivatives

A novel approach for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives involved the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one. This method proved useful for efficiently synthesizing representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A, showcasing the versatility of related carbaldehydes in complex molecule synthesis (Ando & Terashima, 2010).

Oxidative Cyclization and Derivative Formation

The oxidative cyclization of thiosemicarbazones, specifically with pyridine-2-carbaldehyde 4N-methylthiosemicarbazone, led to the formation of 1,3,4-oxadiazole derivatives. This process demonstrates the potential of carbaldehydes in facilitating complex reactions and derivative formation, contributing to the field of inorganic chemistry and material synthesis (Gómez-Saiz et al., 2002).

Dual C–H Functionalization

In organic synthesis, acetic acid promoted redox annulations with dual C–H bond functionalization was observed using amines and carbaldehydes, including pyridine analogues. This method highlights the role of carbaldehydes in promoting selective reactions that are pivotal for constructing cyclic compounds and facilitating complex organic transformations (Zhu & Seidel, 2017).

Fluorescent Probes for ClO− Detection

A new functional organic linker based on a carbaldehyde derivative was used in the assembly of a europium-modified framework for sensitive and selective detection of ClO−. This application underlines the utility of carbaldehydes in developing highly sensitive molecular probes for environmental and biological sensing (Zhou et al., 2018).

Advanced Material Synthesis

Carbaldehydes also play a crucial role in the synthesis of advanced materials, such as in the formation of acetato-bridged dinuclear complexes with palladium, showcasing the utility of carbaldehydes in the development of organometallic compounds with potential applications in catalysis and material science (Lentijo, Miguel, & Espinet, 2011).

Safety and Hazards

The safety data sheet for 2,4-Dimethoxypyridine-3-carbaldehyde is available . It is always recommended to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

2,4-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWFXQZQXQXGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597818
Record name 2,4-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139549-08-9
Record name 2,4-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of the commercially available 2-chloro-4-methoxy-pyridine-3-carbaldehyde (23) with NaOMe in MeOH affords 2,4-dimethoxy-pyridine-3-carbaldehyde (24).
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